

Spectroscopic Characterization of N-Benzyl diethanolamine: A Technical Guide

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Compound of Interest

Compound Name: *N-Benzyl diethanolamine*

Cat. No.: B085505

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Benzyl diethanolamine**, a tertiary amine with applications in the synthesis of various chemical compounds, including macrocyclic ligands and chelating agents.^[1] The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

- IUPAC Name: 2,2'-(Benzylimino)diethanol
- Synonyms: N,N-Bis(2-hydroxyethyl)benzylamine^[2]
- CAS Number: 101-32-6^[1]
- Molecular Formula: C₁₁H₁₇NO₂^[2]
- Molecular Weight: 195.26 g/mol ^[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for **N-Benzyl diethanolamine**.

2.1. ¹H NMR Spectral Data

The ^1H NMR spectrum provides information about the different types of protons in the molecule and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|---------------------------------------|
| 7.32 | m | 5H | Aromatic-H (C_6H_5) |
| 3.73 | s | 2H | CH_2Ph |
| 3.63 | t | 4H | $-\text{CH}_2\text{OH}$ |
| 2.89 | br s | 2H | -OH |
| 2.74 | t | 4H | $-\text{NCH}_2-$ |

Table 1: ^1H NMR spectral data for N-Benzyl diethanolamine in CDCl_3 . Data sourced from The Royal Society of Chemistry.[\[1\]](#)

2.2. ^{13}C NMR Spectral Data

The ^{13}C NMR spectrum reveals the number of unique carbon environments in the molecule. While specific experimental data for **N-Benzyl diethanolamine** is not readily available, expected chemical shifts can be predicted based on its structure and data from similar compounds.

| Chemical Shift (δ) ppm (Predicted) | Assignment |
|---|-----------------------|
| ~138-140 | Quaternary Aromatic-C |
| ~128-129 | Aromatic-CH |
| ~127 | Aromatic-CH |
| ~60 | -CH ₂ OH |
| ~58 | CH ₂ Ph |
| ~55 | -NCH ₂ - |

Table 2: Predicted ^{13}C NMR chemical shifts for N-Benzyldiethanolamine.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[\[1\]](#)

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-------------|-------------------------------|
| 3400-3300 | Broad | O-H stretch (hydroxyl groups) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 3000-2800 | Medium | Aliphatic C-H stretch |
| 1250-1000 | Medium-Weak | C-N stretch (tertiary amine) |

Table 3: Characteristic IR absorption bands for N-Benzyldiethanolamine.[\[1\]](#)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The molecular ion peak

($[M]^+$) for **N-Benzyl diethanolamine** would be observed at an m/z of 195. The fragmentation pattern is expected to be dominated by the stable benzyl cation.

| m/z | Interpretation |
|-----|---|
| 195 | $[M]^+$ Molecular ion |
| 164 | $[M - CH_2OH]^+$ |
| 105 | $[M - C_4H_{10}O_2]^+$ |
| 91 | $[C_7H_7]^+$ (Benzyl cation, base peak) |

Table 4: Predicted major fragmentation peaks for N-Benzyl diethanolamine in Mass Spectrometry.

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Protocol 1: NMR Spectroscopy

Objective: To acquire high-resolution 1H and ^{13}C NMR spectra of **N-Benzyl diethanolamine**.

Materials:

- **N-Benzyl diethanolamine** sample (5-10 mg)
- Deuterated solvent (e.g., $CDCl_3$)
- 5 mm NMR tube
- Pipette and syringe filter
- Tetramethylsilane (TMS) internal standard
- NMR Spectrometer (400 MHz or higher recommended)[3]

Procedure:

- Sample Preparation:

- Accurately weigh 5-10 mg of purified **N-Benzylidiethanolamine**.[\[3\]](#)
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a small vial.[\[3\]](#)
- Add a small amount of TMS as an internal standard (signal at 0.00 ppm).[\[3\]](#)
- Filter the solution through a syringe filter or a pipette with a cotton plug directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[\[3\]](#)

- Data Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the instrument to ensure a homogeneous magnetic field.
- For ^1H NMR:
 - Use a standard single-pulse experiment.
 - Set the spectral width to approximately 12-16 ppm.
 - Acquisition time should be 2-3 seconds with a relaxation delay of 1-2 seconds.[\[3\]](#)
 - Collect 8-16 scans for a sample of this concentration.[\[3\]](#)

- For ^{13}C NMR:

- Use a standard proton-decoupled experiment.
- Set the spectral width to approximately 200-220 ppm.
- Acquisition time should be 1-2 seconds with a relaxation delay of 2-5 seconds.[\[3\]](#)
- Collect 1024 or more scans to achieve an adequate signal-to-noise ratio.[\[3\]](#)

- Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Manually phase the spectrum and apply a baseline correction.[3]
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[3]
- Integrate the peaks in the ^1H NMR spectrum and identify the chemical shifts and multiplicities of all signals.

Protocol 2: IR Spectroscopy

Objective: To obtain the FTIR spectrum of **N-Benzylidiethanolamine** to identify its functional groups.

Materials:

- FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory or salt plates (NaCl or KBr).
- **N-Benzylidiethanolamine** sample (liquid).
- Solvent for cleaning (e.g., isopropanol or acetone).

Procedure (using ATR):

- Background Spectrum:
 - Ensure the ATR crystal is clean.
 - Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small drop of the liquid **N-Benzylidiethanolamine** sample directly onto the ATR crystal.
 - Acquire the sample spectrum. The instrument will automatically subtract the background.

- Cleaning:
 - Clean the ATR crystal thoroughly with a soft tissue soaked in an appropriate solvent (e.g., isopropanol) and allow it to dry completely.

Procedure (using Salt Plates for Neat Liquid):

- Sample Preparation:
 - Place one or two drops of the liquid sample onto the surface of a clean, dry salt plate.
 - Place a second salt plate on top, spreading the liquid into a thin, uniform film.
- Data Acquisition:
 - Place the salt plate assembly into the sample holder of the FTIR spectrometer.
 - Acquire the IR spectrum over the range of 4000-400 cm⁻¹.[\[4\]](#)
- Cleaning:
 - Disassemble the salt plates and rinse them with a dry solvent (e.g., anhydrous acetone or chloroform). Store them in a desiccator to prevent damage from moisture.

Protocol 3: Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-Benzylidethanolamine**.

Materials:

- Gas Chromatograph-Mass Spectrometer (GC-MS) system.
- **N-Benzylidethanolamine** sample.
- Volatile solvent (e.g., dichloromethane or methanol).
- Microsyringe.

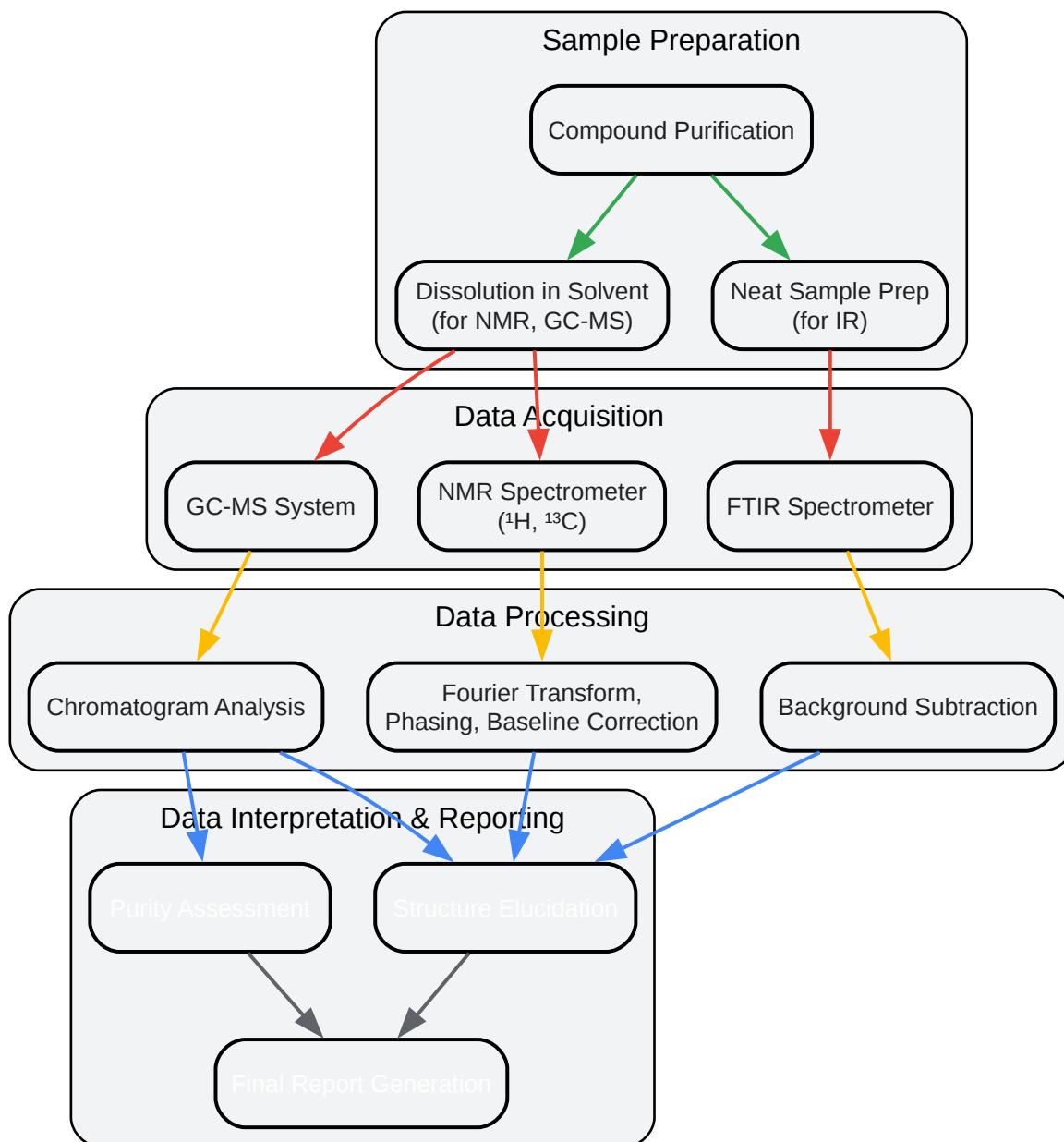
Procedure:

- Sample Preparation:
 - Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane.
- Instrument Setup:
 - Tune and calibrate the mass spectrometer according to the manufacturer's protocol to ensure accurate mass assignments.[5]
 - Set the GC parameters:
 - Injector Temperature: 250 °C[6]
 - Column: A suitable capillary column (e.g., DB-5MS).[6]
 - Oven Program: Start at a low temperature (e.g., 40-50 °C), hold for a few minutes, then ramp at a rate of 8-10 °C/min to a final temperature of around 280-300 °C.[6]
 - Carrier Gas: Helium at a constant flow rate.[6]
 - Set the MS parameters:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 500.
 - Ion Source Temperature: ~230 °C[6]
- Injection and Analysis:
 - Inject 1 µL of the prepared sample solution into the GC inlet.[6]
 - Start the data acquisition. The sample will be separated by the GC and then analyzed by the MS.
- Data Analysis:

- Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to **N-Benzylidiethanolamine**.
- Examine the mass spectrum for this peak to identify the molecular ion and the major fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **N-Benzylidiethanolamine**.



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